Heptyl acrylate

Description

Historical Context and Evolution of Acrylate (B77674) Monomers in Polymer Research

The journey of acrylic polymers began in the 20th century, and since their discovery, they have become integral to numerous industries and applications. researchgate.net The initial development of polymers based on acrylonitrile (B1666552), butadiene, and styrene (B11656) in the late 1940s marked a significant milestone. tandfonline.com The versatility of acrylates, which are derivatives of acrylic acid, stems from their vinyl group, making them susceptible to polymerization, and a carbonyl group that allows for a wide range of functionalities through reactions with alcohols or amines. researchgate.net This bifunctional nature allows for the synthesis of polymers with a vast array of physical and chemical properties. researchgate.net

The evolution of acrylate monomers in polymer research has been driven by the need to tailor polymer properties for specific applications. Early research focused on more common acrylates like methyl acrylate and ethyl acrylate. free.fr Over time, the exploration of longer-chain alkyl acrylates, such as heptyl acrylate, has been propelled by the desire to achieve properties like increased flexibility, lower glass transition temperatures, and enhanced hydrophobicity in the resulting polymers. nih.gov The development of controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, has further expanded the possibilities for creating well-defined polymer architectures using a diverse range of acrylate monomers, including this compound. beilstein-journals.org

Significance of this compound as a Monomer in Polymer Synthesis

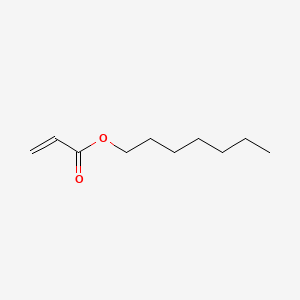

This compound (C10H18O2) is a crucial monomer used in the production of various polymers and copolymers. It is synthesized through the esterification of acrylic acid with heptanol (B41253). The significance of this compound lies in the specific properties its longer alkyl chain imparts to the polymer.

The presence of the heptyl group influences several key characteristics of the resulting polymer:

Flexibility and Low-Temperature Performance: The long alkyl chain of this compound introduces flexibility into the polymer backbone. This results in polymers with lower glass transition temperatures (Tg), making them suitable for applications requiring performance at reduced temperatures. free.fr For instance, the Tg of poly(this compound) is -60°C. free.fr

Hydrophobicity: The heptyl group increases the hydrophobic nature of the polymer. This property is advantageous in applications requiring water resistance, such as in coatings and adhesives.

Reduced Volatility: Compared to shorter-chain acrylates, this compound has lower volatility. This is beneficial in the formulation of low-VOC (Volatile Organic Compound) products, which are increasingly favored due to environmental regulations.

Adhesion: Acrylate-based polymers are known for their adhesive properties. The specific nature of the alkyl chain can be tailored to optimize adhesion to various substrates. tandfonline.com

This compound can undergo free-radical polymerization to form homopolymers or be copolymerized with other monomers to create materials with a wide range of tailored properties. Its ability to readily undergo addition reactions with various organic and inorganic compounds further enhances its utility as a versatile feedstock for chemical synthesis. jamorin.com

Scope and Research Imperatives in this compound Polymer Science

The scope of research in this compound polymer science is expanding, driven by the demand for high-performance and sustainable materials. grandviewresearch.com Current research imperatives focus on several key areas:

Advanced Polymer Architectures: There is a growing interest in synthesizing complex polymer structures using this compound, such as block copolymers and star polymers. These advanced architectures can lead to materials with unique self-assembly properties and enhanced performance characteristics.

Bio-based and Sustainable Polymers: A significant trend in the broader acrylate market is the move towards bio-based raw materials. marketdataforecast.commdpi.com Research into producing this compound from renewable resources is a key area of investigation to improve the sustainability profile of the resulting polymers.

High-Performance Coatings and Adhesives: The development of novel this compound-based copolymers for advanced coatings and adhesives continues to be a major focus. Research aims to improve properties such as durability, weather resistance, and adhesion to challenging surfaces. tandfonline.comtechsciresearch.com

Stimuli-Responsive Materials: Incorporating this compound into stimuli-responsive polymers, which change their properties in response to external triggers like temperature or pH, is an emerging research direction. researchgate.net The hydrophobic nature of the heptyl group can play a crucial role in the responsive behavior of these "smart" materials.

Structure-Property Relationships: A fundamental research imperative is to gain a deeper understanding of the relationship between the molecular structure of this compound-containing polymers and their macroscopic properties. acs.org This includes investigating the effects of monomer sequence, tacticity, and molecular weight distribution on polymer performance. acs.org

The continued exploration of these research areas will undoubtedly lead to the development of new and innovative materials based on this compound, further solidifying its importance in the field of polymer science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

heptyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-3-5-6-7-8-9-12-10(11)4-2/h4H,2-3,5-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFQUKBBGYTJNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29500-72-9 | |

| Record name | Poly(heptyl acrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29500-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0062474 | |

| Record name | Heptyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2499-58-3 | |

| Record name | Heptyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2499-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, heptyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002499583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptyl acrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, heptyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Heptyl Acrylate

Esterification Pathways for Heptyl Acrylate (B77674) Synthesis

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is the most common and economically viable method for producing heptyl acrylate. The primary reactants are acrylic acid and heptanol (B41253).

The direct esterification of acrylic acid with n-heptanol is a well-established method for synthesizing this compound. This equilibrium reaction is typically accelerated by strong acid catalysts.

The general reaction is as follows: CH₂=CHCOOH (Acrylic Acid) + CH₃(CH₂)₆OH (Heptanol) ⇌ CH₂=CHCOO(CH₂)₆CH₃ (this compound) + H₂O (Water)

Strong protic acids, such as sulfuric acid, are frequently used to catalyze the reaction by protonating the carbonyl oxygen of the acrylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by heptanol. To drive the reaction toward the formation of the ester, the water byproduct is continuously removed, often through azeotropic distillation using a solvent like toluene. google.com The reaction is typically conducted under reflux conditions to maintain an optimal temperature, generally between 80°C and 135°C, which promotes a high conversion rate. google.com To prevent the unwanted polymerization of the acrylate monomer during synthesis, a polymerization inhibitor is added to the reaction mixture. google.com

In pursuit of greener and more sustainable chemical processes, enzymatic catalysis has emerged as a viable alternative for acrylate ester synthesis. Enzymes, particularly lipases, can catalyze the esterification of acrylic acid and heptanol under much milder operating conditions than traditional acid catalysis. shokubai.org

Key features of enzymatic esterification include:

High Selectivity: Enzymes can reduce the formation of byproducts. shokubai.org

Mild Conditions: Reactions are typically run at lower temperatures (e.g., 40-70°C), which minimizes energy consumption and reduces the risk of thermal polymerization of the acrylate. shokubai.org

Reduced Corrosion and Waste: Eliminates the need for corrosive acid catalysts and the subsequent neutralization and separation steps. jst.go.jpcore.ac.uk

In a study on the enzymatic synthesis of 2-ethylhexyl acrylate, which is structurally similar to this compound, researchers identified optimal conditions that included a reaction temperature of 60°C, a molar ratio of alcohol to acid of 3:1, and an enzyme loading of 4% by weight. shokubai.org These conditions resulted in a conversion of 86% after 15 hours. shokubai.org Such findings suggest that similar parameters could be effectively applied to the synthesis of this compound.

Acid-Catalyzed Esterification of Acrylic Acid with Heptanol

Transesterification Routes for this compound Production

Transesterification is an alternative synthetic route where an existing ester reacts with an alcohol to form a new ester and a new alcohol. For this compound production, this involves reacting a lower alkyl acrylate, such as methyl acrylate or ethyl acrylate, with heptanol. epo.org

The general reaction is: CH₂=CHCOOR' (Lower Alkyl Acrylate) + CH₃(CH₂)₆OH (Heptanol) ⇌ CH₂=CHCOO(CH₂)₆CH₃ (this compound) + R'OH (Lower Alcohol) (where R' is typically a methyl or ethyl group)

This method is also an equilibrium reaction. To achieve high yields, the lower-boiling alcohol byproduct (methanol or ethanol) must be continuously removed from the reaction mixture, typically by distillation. epo.org A variety of catalysts can be employed, including homogeneous catalysts like tetraalkyl titanates (e.g., isopropyl titanate) and dioctyltin (B90728) oxide, as well as heterogeneous catalysts. epo.org Heterogeneous basic catalysts, such as cesium fluoride (B91410) or potassium fluoride supported on alumina (B75360), have also been investigated for the transesterification of ethyl acrylate with hexanol, a reaction analogous to this compound synthesis. lookchem.com

Optimization of Reaction Conditions for this compound Purity and Yield

Maximizing the purity and yield of this compound requires careful optimization of several reaction parameters. prismbiolab.com The choice of catalyst, temperature, pressure, and reactant stoichiometry are all critical factors that must be controlled.

The selection of an appropriate catalyst is fundamental to an efficient synthesis.

Acid Catalysts (Esterification): As mentioned, strong acids like sulfuric acid are effective but can be corrosive and difficult to separate from the product. jst.go.jp To overcome these issues, solid acid catalysts have been developed. For instance, zirconia-supported tungstophosphoric acid has been shown to be an active heterogeneous catalyst for the esterification of acrylic acid with alcohols like butanol and hexanol. acs.org Its catalytic activity is linked to its strong surface acidity. acs.org

Enzymes (Esterification): Lipases catalyze esterification via a two-step mechanism (Ping-Pong Bi-Bi), where the enzyme first reacts with the acid to form an acyl-enzyme intermediate, which then reacts with the alcohol to release the ester. shokubai.org

Transesterification Catalysts: Titanium alcoholates, such as n-butyl titanate, are common catalysts for transesterification. google.com The mechanism involves the coordination of the titanate with the carbonyl oxygen of the acrylate ester, facilitating the nucleophilic attack by the alcohol. Solid bases catalyze the reaction by deprotonating the alcohol, increasing its nucleophilicity. lookchem.com

Table 1: Comparison of Catalytic Systems for Acrylate Synthesis

| Synthesis Route | Catalyst Type | Example(s) | Key Mechanistic Role | Typical Yield/Conversion |

|---|---|---|---|---|

| Direct Esterification | Homogeneous Acid | Sulfuric Acid | Protonation of carbonyl oxygen to increase electrophilicity. | High, dependent on water removal. |

| Direct Esterification | Heterogeneous Acid | Zirconia-supported Tungstophosphoric Acid | Provides strong acid sites on a solid support. acs.org | >27% conversion for hexyl acrylate. acs.org |

| Direct Esterification | Enzyme | Immobilized Lipase | Forms an acyl-enzyme intermediate to facilitate alcoholysis. shokubai.org | ~86% conversion for 2-ethylhexyl acrylate. shokubai.org |

| Transesterification | Homogeneous | n-Butyl Titanate | Coordination with carbonyl to activate the ester for nucleophilic attack. google.com | >99% yield for stearyl acrylate. google.com |

| Transesterification | Heterogeneous Base | KF on Al₂O₃ | Deprotonation of alcohol to increase nucleophilicity. lookchem.com | ~55% conversion for hexyl acrylate. lookchem.com |

This table is generated based on data from analogous acrylate synthesis reactions and provides illustrative examples.

Controlling the physical conditions of the reaction is crucial for optimizing the synthesis of this compound.

Temperature: Reaction temperature affects the rate of reaction and the position of the equilibrium. For acid-catalyzed esterification, temperatures are often elevated (80-135°C) to increase the reaction rate. google.com However, excessively high temperatures can promote undesirable side reactions, including polymerization of the acrylate. google.com Enzymatic reactions require lower temperatures (e.g., 60°C) to avoid denaturation of the enzyme catalyst. shokubai.org

Pressure: Pressure is often manipulated to facilitate the removal of volatile byproducts. In both esterification and transesterification, applying a vacuum or operating at reduced pressure helps in distilling off water or the lower alcohol, which shifts the reaction equilibrium towards the product side, thereby increasing the yield. epo.org

Stoichiometry: The molar ratio of the reactants significantly influences the conversion rate in an equilibrium-limited reaction. Using an excess of one reactant, typically the less expensive one (often the alcohol in esterification), can drive the reaction forward. shokubai.org For example, in the synthesis of 2-ethylhexyl acrylate, a molar ratio of acrylic acid to alcohol of 1:3 was found to be optimal. core.ac.uk Adjusting the stoichiometry is a key strategy to maximize the conversion of the limiting reactant. mdpi.com

Table 2: Influence of Reaction Parameters on 2-Ethylhexyl Acrylate (2-EHA) Synthesis

| Parameter | Condition | Resulting Conversion |

|---|---|---|

| Temperature | 90°C | 77.22% |

| Catalyst Loading | 1.5 wt% | 77.22% |

| Molar Ratio (Acid:Alcohol) | 1:3 | 77.22% |

| Reaction Time | 8 hours | 77.22% |

This table is based on data for the synthesis of 2-ethylhexyl acrylate using a sulfated ferum promoted zirconia catalyst and illustrates the optimization of conditions. core.ac.uk

Downstream Processing and Purification Techniques for Monomer Grade

Following the synthesis of this compound, typically through the esterification of acrylic acid and heptanol, the crude product contains a mixture of the desired monomer, unreacted starting materials, catalyst residues, water, and various by-products. To achieve the high purity required for polymerization applications, referred to as "monomer grade," a multi-step downstream processing and purification sequence is essential. This process is critical as impurities can significantly affect the kinetics of polymerization and the final properties of the polymer. perkinelmer.com The primary goal is to remove these contaminants effectively and efficiently.

The downstream processing for this compound typically involves a combination of washing, neutralization, distillation, and sometimes adsorptive or chromatographic methods. The selection and sequence of these techniques are designed to systematically remove specific impurities based on their chemical and physical properties.

Initial Washing and Neutralization

The first stage in purifying crude this compound often involves washing steps to remove water-soluble and acidic components. The crude reaction mixture is typically washed with a basic aqueous solution, such as sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃), to neutralize and remove the acid catalyst (e.g., sulfuric acid) and any unreacted acrylic acid. researchgate.netnih.govsciencemadness.org This is followed by one or more washes with water or brine to eliminate residual base and any salts formed during neutralization. sciencemadness.orgorgsyn.org To remove dissolved water from the organic phase, the washed acrylate is then treated with a drying agent like anhydrous sodium sulfate (B86663) or calcium chloride. researchgate.netnih.govsciencemadness.org

Distillation for High-Purity Monomer

Distillation is the most crucial and widely employed industrial method for obtaining high-purity this compound. vulcanchem.com Due to the tendency of acrylate monomers to polymerize at elevated temperatures, this purification step is almost universally performed under reduced pressure (vacuum distillation). orgsyn.orgepo.org Vacuum distillation lowers the boiling point of the monomer, allowing it to be vaporized and separated from less volatile impurities without inducing thermal polymerization.

During this process, several fractions are typically collected:

Low-Boiling Fraction: This initial fraction contains residual water and unreacted heptanol.

Main Fraction: This is the purified this compound product.

High-Boiling Residue: This fraction consists of heavier by-products, oligomers, and the polymerization inhibitor that was added during synthesis or before distillation. google.com

To prevent polymerization within the distillation apparatus, a polymerization inhibitor, such as hydroquinone (B1673460) (HQ) or its monomethyl ether (MEHQ), must be present in the liquid phase during heating. orgsyn.orgvulcanchem.comorgsyn.org

Table 1: Common Impurities in Crude this compound and Their Removal Methods

| Impurity | Chemical Formula/Type | Source | Primary Removal Method |

|---|---|---|---|

| Heptanol | C₇H₁₆O | Unreacted Starting Material | Fractional Distillation |

| Acrylic Acid | C₃H₄O₂ | Unreacted Starting Material | Neutralization/Washing, Distillation |

| Water | H₂O | By-product of Esterification | Azeotropic Removal, Washing/Drying, Distillation |

| Acid Catalyst | e.g., H₂SO₄ | Synthesis Additive | Neutralization/Washing |

| Polymerization Inhibitor | e.g., Hydroquinone | Synthesis Additive | Distillation (remains in residue) |

| High-Boiling By-products | e.g., Michael adducts | Side Reactions | Distillation (remains in residue) |

Table 2: Typical Parameters for Vacuum Distillation of Acrylate Monomers

| Parameter | Typical Value/Condition | Purpose | Citation |

|---|---|---|---|

| Pressure | 10-25 mmHg | To lower the boiling point and prevent thermal polymerization. | orgsyn.org |

| Temperature | Dependent on pressure | To achieve vaporization without degradation. For hexyl acrylate (similar ester), the boiling point is 88-90°C at 24 mmHg. | vulcanchem.com |

| Inhibitor | Hydroquinone (HQ) or MEHQ | To prevent polymerization during heating. | orgsyn.orgvulcanchem.com |

| Apparatus | All-glass fractional distillation setup | To ensure purity and prevent contamination. | sciencemadness.org |

Adsorptive and Chromatographic Techniques

While fractional distillation is the workhorse for industrial-scale purification, other techniques can be employed for achieving ultra-high purity or for analytical verification.

Adsorption: Running the monomer through a column of a solid adsorbent like basic alumina can effectively remove acidic impurities and polymerization inhibitors. researchgate.net

Chromatography: Various chromatographic methods are indispensable for quality control and for analyzing the purity of the final monomer-grade this compound. nih.gov

High-Performance Liquid Chromatography (HPLC) is frequently used to quantify non-volatile impurities, including residual inhibitors like hydroquinone. scispace.com Reverse-phase HPLC methods are common for analyzing acrylate purity. sielc.com

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods for detecting and quantifying volatile impurities, such as residual alcohols, water, and other low-boiling by-products. chrom-china.com

These analytical techniques are crucial for certifying that the this compound meets the stringent purity specifications required for its use in polymerization, often demanding purity levels exceeding 99.5%.

Table 3: Analytical Chromatographic Methods for Purity Assessment

| Technique | Analytes Detected | Purpose | Citation |

|---|---|---|---|

| GC / GC-MS | Residual heptanol, acrylic acid, other volatile monomers, and by-products. | Quantification of volatile impurities and final product assay. | chrom-china.comrsc.org |

| HPLC | Polymerization inhibitors (HQ, MEHQ), non-volatile by-products. | Quantification of non-volatile additives and impurities. | scispace.com |

Homopolymerization of Heptyl Acrylate

Free-Radical Homopolymerization Mechanisms of Heptyl Acrylate (B77674)

Conventional free-radical polymerization is a widely utilized method for synthesizing acrylic polymers. researchgate.net The process is a chain reaction comprising the fundamental stages of initiation, propagation, termination, and chain transfer. acs.orgacs.org

Initiation Pathways and Radical Generation

The initiation of polymerization involves the generation of free radicals from an initiator molecule, which then react with a monomer unit to begin the polymer chain. This process can be induced through several methods:

Thermal Initiation : Thermal initiators, such as azo compounds (e.g., azobisisobutyronitrile, AIBN) or peroxides, decompose upon heating to produce active radicals. mdpi.com These radicals then add to the double bond of a heptyl acrylate monomer, forming an initiated monomer radical.

Photochemical Initiation : Photopolymerization uses a light source to energize a photoinitiator, causing it to cleave into radical species. researchgate.netresearchgate.net This method offers spatial and temporal control over the initiation process. Vinyl acrylates, for instance, have been shown to self-initiate polymerization upon UV exposure and can also initiate the polymerization of other acrylates. researchgate.net

Oxygen-Initiated Polymerization : While typically an inhibitor at low temperatures, molecular oxygen can act as an initiator for acrylate polymerization at high temperatures (above 140°C). westlake.edu.cn Theoretical and experimental studies on n-butyl acrylate show that solvated oxygen can react with a monomer to form a triplet diradical intermediate. This intermediate then reacts with another monomer and dissociates from the oxygen molecule to propagate the polymer chain. westlake.edu.cn This pathway allows for polymerization without conventional initiators. westlake.edu.cn

The general two-step initiation process can be represented as:

Initiator Decomposition : I → 2R•

Chain Initiation : R• + M → RM•

Where 'I' is the initiator, 'R•' is the primary radical, and 'M' is the this compound monomer.

Propagation Kinetics and Chain Growth Dynamics

The propagation reaction is as follows: P_n• + M → P_(n+1)•

Here, P_n• represents the propagating radical of length 'n', and M is the monomer. The rate of this reaction is defined by the propagation rate coefficient, kp. The value of kp is influenced by the monomer's structure, temperature, and solvent polarity. acs.org While specific data for this compound is not as prevalent as for other acrylates, studies on similar monomers provide insight. For instance, the propagation rate constant for various acrylates has been extensively studied, often using techniques like pulsed laser polymerization (PLP). cmu.edu The structure of the ester side group can have a discernible effect on kp. researchgate.net

| Monomer | Temperature (°C) | kp (L mol-1 s-1) | Reference |

|---|---|---|---|

| Methyl Acrylate (MA) | 50 | 26,700 | acs.org |

| n-Butyl Acrylate (BA) | 50 | 22,000 | mdpi.com |

| Hexyl Acrylate (HA) | Not Specified | Not Specified, but structurally similar to other aliphatic acrylates | nih.gov |

| 2-Ethylhexyl Acrylate (EHA) | 5-25 | Studied via PLP | mdpi.com |

Termination Mechanisms: Disproportionation and Combination

Termination is the final stage where the growth of a polymer chain is halted by the reaction of two propagating radicals. This can occur through two primary mechanisms:

Combination (or Recombination) : Two propagating radicals join to form a single, longer, non-reactive polymer chain. acs.org

Disproportionation : One radical abstracts a hydrogen atom from the other, resulting in two dead polymer chains: one with a saturated end group and another with an unsaturated (double bond) end group. acs.org

Furthermore, the presence of mid-chain radicals, formed via backbiting (see section 3.1.4), complicates the termination process, as termination can then occur between two secondary radicals, two tertiary radicals, or one of each. acs.orgresearchgate.net Termination involving two tertiary mid-chain radicals is thought to proceed via disproportionation. researchgate.net

Chain Transfer Reactions in Poly(this compound) Synthesis

Intramolecular Chain Transfer (Backbiting) : This is a significant secondary reaction in acrylate polymerization. acs.orgmdpi.com The propagating radical at the chain end can abstract a hydrogen atom from a carbon atom further down its own backbone, typically from the third or fifth carbon. This creates a more stable tertiary mid-chain radical, which can then continue to propagate, leading to short-chain branching. researchgate.netmdpi.com

Intermolecular Chain Transfer to Polymer : A propagating radical can abstract a hydrogen from a neighboring "dead" polymer chain, creating a new radical site on that chain. researchgate.net Subsequent monomer addition from this site leads to the formation of long-chain branches.

Chain Transfer to Agent (CTA) : To control molecular weight, a chain-transfer agent, often a mercaptan (thiol), is intentionally added to the polymerization system. nih.govgoogle.comgoogleapis.com The propagating radical reacts with the CTA, terminating the chain and generating a new radical from the CTA, which then initiates a new polymer chain. The efficiency of this process is described by the chain transfer constant (Ctr).

| Monomer | Chain Transfer Agent | Temperature (°C) | Chain Transfer Constant (Ctr) |

|---|---|---|---|

| Methyl Acrylate | n-Butyl Mercaptan | 50 | 1.57 |

| Methyl Acrylate | n-Octyl Mercaptan | 60 | 1.69 ± 0.17 |

Data from reference rubbernews.com

Controlled Radical Polymerization of this compound

To overcome the limitations of conventional free-radical polymerization, such as poor control over molecular weight, dispersity, and architecture, controlled radical polymerization (CRP) techniques have been developed. researchgate.netcmu.edu These methods, including Reversible-Addition Fragmentation Chain-Transfer (RAFT) polymerization, introduce a dynamic equilibrium between active propagating radicals and dormant species, allowing for the synthesis of well-defined polymers. scirp.orgresearchgate.net

Reversible-Addition Fragmentation Chain-Transfer (RAFT) Polymerization of this compound

RAFT polymerization is a versatile CRP method applicable to a wide range of monomers, including acrylates. scirp.orgacs.org The process achieves control through the addition of a thiocarbonylthio compound, known as a RAFT agent or CTA. acs.org The key to a successful RAFT polymerization is selecting a RAFT agent where the C=S bond is highly reactive toward radical addition compared to the monomer's C=C bond. acs.org

The mechanism involves a rapid exchange between active propagating chains and dormant polymeric thiocarbonylthio species. This ensures that all chains are initiated at approximately the same time and grow at a similar rate, leading to polymers with a predetermined molecular weight and a narrow molecular weight distribution (low dispersity, Đ). acs.org

RAFT polymerization has been successfully employed for long-chain acrylates, such as stearyl acrylate and hexyl acrylate, to produce well-defined homopolymers and block copolymers. scirp.orgresearchgate.net For this compound, a similar approach would be effective. The choice of RAFT agent is critical; trithiocarbonates and dithiobenzoates are commonly used for acrylates. sigmaaldrich.com

| Monomer | RAFT Agent (CTA) | Initiator | Temperature (°C) | Result |

|---|---|---|---|---|

| Butyl Acrylate (BA) | Dibenzyl trithiocarbonate (B1256668) (DBTTC) | Vazo 67 | 70-90 | Controlled Mn, low Đ |

| Stearyl Acrylate (SA) & Hydroxyethyl (B10761427) Acrylate (HEA) | 2-(Dodecylthiocarbonothioylthio)-2-methylpropanoic acid (DDMAT) | AIBN | 70 | Well-defined block copolymers |

Data from references scirp.org

By utilizing RAFT, it is possible to synthesize poly(this compound) with precise control over its molecular architecture, opening possibilities for advanced material design.

Atom Transfer Radical Polymerization (ATRP) of this compound

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. labinsights.nlwikipedia.org This method is particularly advantageous for creating block copolymers and other complex structures. researchgate.net

The fundamental principle of ATRP involves the reversible activation and deactivation of growing polymer chains. labinsights.nl This process is mediated by a transition metal catalyst, which reversibly transfers a halogen atom between the catalyst and the dormant polymer chain. wikipedia.org This dynamic equilibrium keeps the concentration of active radicals low, minimizing termination reactions and allowing for controlled chain growth. labinsights.nlcmu.edu

Key components of an ATRP system include the monomer (this compound), an initiator (typically an alkyl halide), and a catalyst system composed of a transition metal salt (e.g., copper bromide) and a ligand. labinsights.nlacs.org The choice of these components, along with reaction conditions such as temperature and solvent, significantly impacts the polymerization process. cmu.eduacs.org For instance, the use of polar solvents can enhance the solubility of the catalyst and lead to a more homogeneous system, which in turn provides better control over the polymerization. researchgate.net

Influence of Reaction Parameters on Poly(this compound) Characteristics

The final properties of poly(this compound) are highly dependent on the conditions under which the polymerization is carried out. Factors such as initiator concentration and type, as well as the solvent used, play a crucial role in determining the polymer's molecular weight, polydispersity, and microstructure.

Initiator Concentration and Type Effects

The concentration of the initiator directly influences the number of polymer chains initiated, which in turn affects the final molecular weight of the polymer. free.fr Generally, a higher initiator concentration leads to the formation of a larger number of shorter polymer chains, resulting in a lower average molecular weight. uobaghdad.edu.iq Conversely, lower initiator concentrations produce fewer, longer chains, leading to a higher average molecular weight.

Below is a table summarizing the general effects of initiator concentration:

| Initiator Concentration | Average Molecular Weight | Number of Polymer Chains |

| High | Lower | Higher |

| Low | Higher | Lower |

Solvent Effects on Homopolymerization Kinetics and Polymer Microstructure

The choice of solvent can significantly influence the kinetics of homopolymerization and the microstructure of the resulting poly(this compound). The solvent can affect the rate of polymerization by influencing the solubility of the monomer and the initiator, as well as the viscosity of the reaction medium. tandfonline.comnih.gov In some cases, the solvent can also interact with the propagating radicals, altering their reactivity. acs.org

The polarity of the solvent is a particularly important factor. wikipedia.org In ATRP, for example, polar solvents can increase the rate of polymerization and improve the control over the process by better solvating the transition metal catalyst. researchgate.netcmu.edu This leads to a more homogeneous reaction mixture and a more uniform growth of polymer chains.

The solvent can also have a profound effect on the microstructure of the polymer. The way polymer chains arrange themselves in solution can be influenced by polymer-solvent interactions. kinampark.com In a "good" solvent, where polymer-solvent interactions are favorable, the polymer chains will be more extended. In a "poor" solvent, the chains may aggregate. This can affect the final properties of the material, such as its stiffness and permeability. kinampark.com The evaporation rate of the solvent during film casting can also impact the final microstructure of the polymer film. kinampark.com

The following table outlines the general influence of solvent polarity on ATRP of acrylates:

| Solvent Polarity | Catalyst Solubility | Polymerization Control |

| Higher | Increased | Improved |

| Lower | Decreased | Potentially Poorer |

Copolymerization Strategies Involving Heptyl Acrylate

Copolymerization of Heptyl Acrylate (B77674) with Vinylic Monomers

The copolymerization of heptyl acrylate with vinylic monomers is a common strategy to create materials with a tailored balance of properties such as flexibility, hardness, and thermal stability.

Statistical Copolymerization with Styrene (B11656)

The statistical copolymerization of this compound with styrene results in copolymers with properties that can be modulated by adjusting the monomer feed ratio. Research into the copolymerization of similar long-chain acrylates, such as 2-ethylhexyl acrylate (EHA), with styrene provides insights into the expected behavior of the this compound-styrene system. frontiersin.orgnih.gov For instance, in the atom transfer radical polymerization (ATRP) of styrene and EHA, the reactivity ratios indicate that styrene is more reactive than EHA. nih.gov This suggests that in a similar copolymerization with this compound, the resulting polymer chains would initially be richer in styrene units.

The reactivity ratios for the copolymerization of 2-ethyl hexyl acrylate and styrene have been determined to be 0.3 for the acrylate and 0.04 for styrene, suggesting the formation of an alternating copolymer. tandfonline.com Studies on styrene copolymers with other branched acrylates, like 2-propylthis compound, have shown unusual glass transition breadth and self-healing properties, which may be attributable to the interdigitation of the alkyl side chains. chemrxiv.org

Table 1: Reactivity Ratios of Acrylate Monomers with Styrene

| Monomer 1 | Monomer 2 | r1 | r2 | Polymerization Method | Reference |

| 2-Ethylhexyl Acrylate | Styrene | 0.238 | 0.926 | Conventional Radical | nih.gov |

| 2-Ethylhexyl Acrylate | Styrene | 0.175 | 0.10 | Conventional Radical with ZnCl2 | nih.gov |

| 2-Ethylhexyl Acrylate | Styrene | >1 | <1 | ATRP | nih.gov |

| Pentadecylphenylmethacrylate | Styrene | 0.05 | 0.93 | Not Specified | nih.gov |

This table presents data for structurally similar acrylates to infer potential behavior for this compound.

Copolymerization with Methyl Methacrylate (B99206) and Higher Methacrylates

This compound can be copolymerized with methyl methacrylate (MMA) and other longer-chain methacrylates to produce materials with a wide range of properties. The incorporation of this compound can enhance flexibility and reduce the glass transition temperature (Tg) of the resulting copolymer. For example, studies on the copolymerization of MMA with n-hexyl methacrylate have shown that the thermal stability of the copolymers is influenced by the composition, with the temperature of maximum degradation rate decreasing as the hexyl methacrylate content increases. This suggests that copolymers of this compound and MMA would exhibit similar trends.

The reactivity ratios for the copolymerization of various acrylates and methacrylates have been extensively studied. researchgate.netasianpubs.org For instance, in the copolymerization of acrylamide (B121943) with a series of methacrylates, the reactivity of the methacrylate decreases as the alkyl chain length increases. asianpubs.org This trend implies that this compound would likely be less reactive than MMA in a copolymerization reaction. The properties of interpenetrating polymer networks (IPNs) based on polyurethane and poly(ethyl hexyl acrylate-co-methyl methacrylate) have been shown to be dependent on the monomer ratio, with tensile strength increasing with higher MMA content. tandfonline.com

Terpolymerization and Multi-Monomer Systems Including this compound

This compound is also incorporated into more complex polymer systems, such as terpolymers and multi-monomer systems, to achieve specific performance characteristics. For example, terpolymers of methyl methacrylate, n-butyl acrylate, and 2-ethyl hexyl acrylate have been synthesized via free radical polymerization, resulting in soft and tacky materials. pjsir.org The inclusion of different acrylate monomers allows for fine-tuning of properties like viscosity and adhesion.

Terpolymers synthesized from acrylonitrile (B1666552), butyl acrylate or ethyl hexyl acrylate, and fumaronitrile (B1194792) have been investigated as potential precursors for carbon fibers. mdpi.comnih.gov The incorporation of the acrylate comonomer was found to influence the glass transition temperature and thermal degradation behavior of the resulting terpolymer. mdpi.comnih.gov Similarly, the synthesis of terpolymers from hexyl acrylate, 1-tetradecene, and polyethylene (B3416737) wax has been explored for use as viscosity index improvers for lubricating oils. ugm.ac.id These examples highlight the versatility of including long-chain acrylates like this compound in multi-monomer systems to tailor material properties for specific applications.

Copolymerization of this compound with Functional Monomers

The introduction of functional monomers into this compound copolymers imparts specific chemical reactivity and properties, such as improved adhesion, crosslinking capabilities, and modified surface characteristics.

Thiol-Acrylate Copolymerization Systems

Thiol-acrylate copolymerization, a type of thiol-ene "click" reaction, offers an efficient route to synthesize polymers with well-defined structures. nih.gov This reaction proceeds via a step-growth mechanism, where a thiol adds across the double bond of an acrylate. nih.gov The stoichiometry of the thiol and acrylate functional groups is a critical factor in determining the molecular weight of the resulting polymer. nih.gov

This method can be used to create functional polymer networks. For instance, hybrid polymer networks have been formed by the simultaneous reaction of thiols with both acrylates and epoxides. acs.org Thiol-functional polymers can also be synthesized through the polymerization of monomers like N-acrylosuccinimide followed by a post-polymerization modification with a thiol-containing compound like cysteamine. researchgate.net While direct studies on this compound in these systems are not prevalent, its acrylate functionality makes it a suitable candidate for incorporation into thiol-acrylate polymerizations to introduce flexibility and hydrophobicity. mdpi.com

Fluorinated Monomer Incorporation in this compound Copolymers

Copolymerizing this compound with fluorinated monomers is a strategy to create materials with low surface energy, hydrophobicity, and oleophobicity. researchgate.netresearchgate.net The incorporation of fluorinated monomers, such as dodecafluoroheptyl methacrylate (DFHMA), has been shown to significantly reduce the surface free energy of the resulting copolymer films. researchgate.netcityu.edu.hknorthumbria.ac.uk

Studies on the copolymerization of DFHMA with other acrylates, like butyl acrylate and methyl methacrylate, have demonstrated that the fluorine-containing segments tend to migrate to the surface of the polymer film, enhancing its surface properties. researchgate.netscientific.net The method of adding the fluorinated monomer during polymerization can also influence the final surface properties. researchgate.net The copolymerization of 1,1-dihydroperfluoroheptyl methacrylate (FHMA) with methyl methacrylate and butyl acrylate has been studied, and the reactivity ratios were determined, indicating a higher reactivity for the fluorinated monomer in both systems. capes.gov.br The presence of a single glass transition temperature in copolymers of DFHMA, MMA, and BA suggests the formation of a random copolymer. cityu.edu.hk

Reactivity Ratios and Monomer Sequence Distribution in this compound Copolymers

The behavior of this compound in copolymerization is fundamentally described by its reactivity ratios with various comonomers. These ratios, typically denoted as r₁ and r₂, quantify the relative tendency of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus a molecule of the comonomer. The product of the two reactivity ratios (r₁r₂) provides insight into the monomer sequence distribution along the copolymer chain.

While extensive databases of reactivity ratios exist for many common monomers, specific experimental data for this compound can be limited. However, studies on structurally similar long-chain acrylates, such as 2-ethylhexyl acrylate, can provide valuable comparative insights. For instance, in the copolymerization of 2-ethylhexyl acrylate with styrene, the reactivity ratios were determined to be 0.292 for the acrylate and 0.980 for styrene, indicating that the styrene radical prefers to add another styrene monomer, while the acrylate radical has a higher tendency to react with styrene. wiley.com

The determination of copolymer composition is often carried out using spectroscopic techniques like Nuclear Magnetic Resonance (NMR), which allows for the quantification of each monomer unit within the polymer chain. conicet.gov.arjustia.com From the copolymer composition at different monomer feed ratios, the reactivity ratios can be calculated using various models, such as the Fineman-Ross, Kelen-Tudos, and error-in-variables models (EVM). conicet.gov.ar The Kelen-Tudos method is often favored as it can provide more reliable results over a wider range of conversions. conicet.gov.ar

The monomer sequence distribution, which describes the arrangement of monomer units along the copolymer chain, is a direct consequence of the reactivity ratios. For example, if r₁r₂ ≈ 1, a random distribution of monomers is expected. If r₁r₂ < 1, there is a tendency towards alternation, and if r₁r₂ > 1, block copolymer formation is more likely. In the case of copolymers of this compound with styrene, analysis of the microstructure has been performed using techniques like pyrolysis-gas chromatography to determine the distribution of monomer units and the composition of triads (sequences of three monomer units). researchgate.net The study of triad (B1167595) fractions (e.g., AAA, AAB, BAB, where A is this compound and B is the comonomer) provides a more detailed picture of the copolymer's microstructure. acs.org

Table 1: Illustrative Reactivity Ratios for Acrylate Monomers with Common Comonomers (Note: Data for this compound is scarce; this table includes data for structurally similar acrylates for comparative purposes.)

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | System Conditions |

| 2-Ethylhexyl acrylate | Styrene | 0.292 | 0.980 | Bulk copolymerization |

| Butyl Acrylate | Vinyl Acetate (B1210297) | 0.071 | 0.417 | 50 °C |

| Methyl Acrylate | Vinyl Acetate | 6.3 | 0.031 | Not specified |

| Butyl Acrylate | Methyl Methacrylate | 0.48 | 1.88 | Not specified |

This table is for illustrative purposes and highlights the range of reactivity ratios observed for different acrylate systems. The exact values can vary with reaction conditions such as temperature and solvent.

Mechanisms of Copolymerization Processes and Kinetic Modeling

The copolymerization of this compound typically proceeds via a free-radical mechanism. vulcanchem.com This process involves three main stages: initiation, propagation, and termination. An initiator generates free radicals, which then react with monomer units to start the polymer chain growth (propagation). Termination occurs when two growing chains react with each other. The kinetics of this process can be described by various models, with the terminal model being the simplest. researchgate.net

The terminal model assumes that the reactivity of a growing polymer chain is determined solely by the identity of the terminal monomer unit. researchgate.net This model is described by the four propagation reactions between the two types of growing radicals and the two monomer types. However, for some systems, the penultimate unit (the second-to-last monomer unit) can also influence the reactivity of the terminal radical. In such cases, the penultimate model provides a more accurate description of the copolymerization kinetics. researchgate.net

Kinetic modeling is a powerful tool for understanding and predicting the outcome of copolymerization reactions. Software like PREDICI® has been used to model the free-radical copolymerization of various acrylates. researchgate.net These models can predict conversion versus time, copolymer composition as a function of conversion, and the evolution of molecular weight. researchgate.net Such models need to account for diffusion-controlled effects, which become significant as the viscosity of the polymerization medium increases. researchgate.net At high conversions, the termination reaction can become diffusion-controlled, meaning the rate is limited by how fast the large polymer radicals can move to encounter each other. free.fr

Side reactions can also play a crucial role in the polymerization of acrylates. Intramolecular chain transfer , also known as backbiting, is a common side reaction where the growing radical abstracts a hydrogen atom from its own polymer chain. This leads to the formation of a more stable tertiary radical on the polymer backbone, which can then initiate a new branch. researchgate.net This process is particularly relevant for acrylates and influences the final polymer architecture, leading to branched structures. Kinetic models for acrylate polymerization often need to incorporate the rates of these backbiting reactions to accurately predict the polymer properties. researchgate.netgoogleapis.com

The choice of comonomer can also introduce specific mechanistic considerations. For instance, when copolymerizing with vinyl acetate, the significant difference in reactivity ratios often necessitates a delayed addition of the more reactive acrylate monomer to achieve a homogeneous copolymer. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer another avenue for synthesizing well-defined this compound copolymers with controlled molecular weights and architectures.

Advanced Polymerization Techniques for Heptyl Acrylate Systems

Photoinitiated Polymerization of Heptyl Acrylate (B77674) and Its Formulations

Photoinitiated polymerization offers rapid curing at ambient temperatures with low energy consumption, making it a prominent technique for coatings, adhesives, and inks. google.com This method relies on a photoinitiator that, upon absorption of light (typically UV or visible), generates reactive species (free radicals or cations) that initiate the polymerization of monomers. researchgate.net

The kinetics of the photopolymerization of acrylates are complex and can be studied using techniques like photo-differential scanning calorimetry (photo-DSC) and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy. google.comlu.se Photo-DSC measures the heat flow during the reaction, which is proportional to the polymerization rate, while in-situ NMR can directly monitor the consumption of monomer functional groups. lu.segoogle.com

The rate of polymerization in these systems is influenced by several factors, including light intensity, photoinitiator concentration, monomer structure, and the presence of inhibitors like oxygen. mdpi.com For instance, in situ NMR studies on the bulk photopolymerization of hexyl acrylate, a monomer structurally similar to heptyl acrylate, have shown a clear relationship between light intensity and the apparent polymerization rate constant (k'p). As the light intensity increases, so does the rate of polymerization. lu.seresearchgate.net This is because higher light intensity leads to a greater concentration of initiating radicals.

Table 1: Apparent Rate Constants (k'p) for Bulk Photopolymerization of Hexyl Acrylate at Different Light Intensities

| Light Intensity (mW/cm²) | Apparent Rate Constant (k'p) (s⁻¹) |

|---|---|

| 0.53 | 0.041 |

| 0.95 | 0.067 |

| 1.13 | 0.087 |

Data derived from in situ NMR studies on hexyl acrylate, a structural analog of this compound. lu.seresearchgate.net

A significant phenomenon in photopolymerization is the continuation of the reaction after the light source has been turned off, known as dark polymerization or post-irradiation polymerization. acs.org This occurs because reactive radical species can remain trapped within the increasingly viscous polymer matrix, continuing to initiate polymerization until they are terminated. researchgate.net This effect can lead to a substantial increase in the final monomer conversion and has a critical impact on the final mechanical properties of the cured material. acs.orgunivarsolutions.com

Studies on acrylate-based coatings have demonstrated that heat continues to evolve from the sample long after the cessation of UV exposure, confirming ongoing polymerization. acs.org The extent of this post-polymerization can be more pronounced with longer initial exposure times, which create a more viscous medium that immobilizes the radical chains and slows termination. acs.org The development of mechanical properties, such as flexural strength and surface hardness, can continue for hours or even days after the initial irradiation as the polymer network matures. univarsolutions.com For some systems, a significant portion of the final conversion, over 35% in some specialized systems, can occur during the dark cure phase. Current time information in Tiranë, AL.

Specialized photoinitiator systems, known as dark-curing photoinitiators (DCPIs), have been developed to enhance this effect. These systems can generate reactive species both during and after irradiation through mechanisms like latent redox initiation, leading to a more complete cure, which is particularly useful in applications with non-uniform light exposure. Current time information in Tiranë, AL.

Kinetics of Photoinduced Polymerization

Emulsion Polymerization of this compound

Emulsion polymerization is a widely used industrial process for producing acrylic polymers, yielding stable aqueous dispersions of polymer particles known as latexes. free.fr The process involves emulsifying a water-insoluble monomer, like this compound, in water with the aid of a surfactant and initiating polymerization with a water-soluble initiator. acs.org This method allows for the production of high molecular weight polymers at a high rate of polymerization. acs.org

Semi-continuous seeded emulsion polymerization is a common technique used to control particle size and morphology, as well as copolymer composition. researchgate.net The process begins with the polymerization of a small amount of monomer to create initial "seed" latex particles. The remaining monomer, and often the initiator, are then fed into the reactor over a period of time. This method allows for better management of the reaction exotherm and results in a more uniform particle size distribution.

This technique has been successfully applied to the synthesis of various acrylate copolymers, including those containing butyl acrylate and methyl methacrylate (B99206). researchgate.netresearchgate.net For instance, a semi-batch process can be employed where a pre-emulsion of monomers (e.g., styrene (B11656) and 2-ethyl hexyl acrylate), surfactant, and water is prepared and then fed continuously, along with an initiator solution, into a reactor containing an initial seed charge. This controlled addition helps maintain stability and prevent coagulation, especially when dealing with more hydrophobic monomers like this compound. lu.se

A combination of anionic and non-ionic surfactants is often used to achieve optimal performance. pcc.eu Anionic surfactants provide electrostatic stabilization, while non-ionic surfactants offer steric stabilization. pcc.eu For example, in the polymerization of acrylate esters, a mixture of sodium lauryl sulfate (B86663) (anionic) and a p-octyl polyethylene (B3416737) glycol phenyl ether (non-ionic) has been shown to produce stable emulsions with low coagulum. researchgate.net The concentration of the emulsifier directly impacts the number of micelles formed; a higher surfactant concentration leads to more nucleation sites and, consequently, smaller polymer particles.

Table 2: Common Surfactant Types Used in Acrylate Emulsion Polymerization

| Surfactant Type | Example(s) | Function |

|---|---|---|

| Anionic | Sodium Lauryl Sulfate (SLS), Sodium Dodecylbenzenesulfonate | Provides electrostatic stability, efficient in particle nucleation. google.compcc.eu |

| Non-ionic | Polyoxyethylene alkyl ethers, Alkyl polyglycosides | Provides steric stability, improves mechanical and electrolyte stability. google.comresearchgate.netpcc.eu |

The challenge with more hydrophobic monomers, such as 2-octyl acrylate or lauryl acrylate, is their tendency to form coagulum during polymerization. lu.se Research has shown that using a combination of anionic and non-ionic surfactants can effectively minimize this issue without significantly compromising the final coating properties. lu.se

Semi-Continuous Seeded Emulsion Polymerization Methodologies

Solution Polymerization and Bulk Polymerization Methodologies

Solution and bulk polymerization are alternative methods for synthesizing acrylic polymers, each with distinct characteristics and applications.

Solution Polymerization: In this method, the monomer, initiator, and resulting polymer are all dissolved in a suitable solvent. free.fr This technique allows for excellent heat control and results in a polymer solution that can be used directly in applications like coatings and adhesives. The molecular weight of the polymer can be controlled by adjusting the monomer-to-solvent ratio and the concentration of the chain transfer agent. google.com A typical process involves heating the solvent to its reflux temperature, followed by the gradual addition of the monomer and initiator mixture. free.fr For example, a process for producing acrylic resins for high-solids coatings involves the continuous addition of monomers, including butyl acrylate and hydroxyethyl (B10761427) acrylate, into a solvent like oxo-heptyl acetate (B1210297) at elevated temperatures. google.com

Bulk Polymerization: This technique involves the polymerization of the monomer in the absence of a solvent. mdpi.comfree.fr The formulation typically consists only of the monomer and an initiator. Bulk polymerization is advantageous for producing high-purity polymers and for applications where the final product is desired in a solid or molten form, such as in the manufacturing of acrylic sheets or resins. google.comgoogle.com However, controlling the reaction temperature can be challenging due to the high heat of polymerization and the significant increase in viscosity (the Trommsdorff effect). google.com Free radical bulk photopolymerization is a solvent-free method that uses UV irradiation to initiate the reaction, offering a rapid process that can be completed in minutes. mdpi.commdpi.com Continuous bulk polymerization processes in specialized reactors have also been developed to produce low molecular weight, uniform acrylic polymers at high yields. google.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Hexyl acrylate |

| Butyl acrylate |

| Octyl/decyl acrylate |

| Ethylhexyl acrylate |

| Dodecyl acrylate |

| Hexanediol diacrylate (HDDA) |

| Photo-differential scanning calorimetry |

| Nuclear Magnetic Resonance (NMR) |

| Dark-curing photoinitiators (DCPIs) |

| Styrene |

| Methyl methacrylate |

| Sodium lauryl sulfate (SLS) |

| p-octyl polyethylene glycol phenyl ether |

| Allyl methacrylate |

| Hydroxyethyl acrylate |

Characterization of Poly Heptyl Acrylate and Its Copolymers

Spectroscopic Analysis of Polymer Structure

Spectroscopic techniques are fundamental in verifying the chemical structure of poly(heptyl acrylate) and its copolymers. Methods like FTIR, NMR, and UV-Vis spectroscopy provide detailed information on functional groups, proton and carbon environments, and electronic transitions within the polymer.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and rapid technique used to identify the functional groups present in a polymer, confirming the success of polymerization. pstc.org The polymerization of heptyl acrylate (B77674) involves the opening of the carbon-carbon double bond (C=C) of the monomer. Consequently, the FTIR spectrum of poly(this compound) will show the disappearance of the characteristic absorption bands associated with the vinyl group of the monomer, which are typically observed around 1638 cm⁻¹. rsc.orgresearchgate.net

The resulting polymer spectrum is characterized by the prominent absorption bands of the acrylate functional groups. nih.gov The most significant peak is the strong carbonyl (C=O) stretching vibration of the ester group, which appears around 1730 cm⁻¹. nih.govresearchgate.net Other characteristic bands include the C-O stretching vibrations of the ester group, typically found in the 1100-1250 cm⁻¹ region, and the C-H stretching and bending vibrations of the heptyl alkyl chain and the polymer backbone, observed in the 2800-3000 cm⁻¹ and 1375-1470 cm⁻¹ regions, respectively. researchgate.netnih.govnih.gov For copolymers, FTIR can be used for quantitative analysis of the comonomer composition by creating chemometric models based on the spectral differences between the constituent monomers. pstc.org

Table 1: Characteristic FTIR Absorption Bands for Poly(this compound)

| Wavenumber (cm⁻¹) | Assignment | Type of Vibration |

|---|---|---|

| ~2957, ~2927, ~2858 | C-H (Alkyl) | Asymmetric & Symmetric Stretching |

| ~1730 | C=O (Ester) | Stretching |

| ~1465 | C-H (CH₂) | Bending (Scissoring) |

This table presents typical peak positions. Actual values may vary slightly based on the specific polymer sample and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the detailed structural elucidation of polymers. iupac.org Both ¹H and ¹³C NMR are used to confirm the polymer structure, determine copolymer composition, and analyze tacticity. iupac.orgpolymersource.ca

In the ¹H NMR spectrum of poly(this compound), the disappearance of the vinyl proton signals of the monomer (typically between 5.8 and 6.4 ppm) confirms successful polymerization. researchgate.net The spectrum of the polymer is dominated by broad signals corresponding to the protons of the polymer backbone and the heptyl side chain. Key signals include the -OCH₂- protons of the ester group (around 4.0 ppm), the methine (-CH-) proton of the polymer backbone (around 2.2-2.4 ppm), the methylene (B1212753) (-CH₂-) protons of the backbone (around 1.3-1.9 ppm), and the various methylene and methyl protons of the heptyl group (between 0.8 and 1.7 ppm). researchgate.netrsc.org

¹³C NMR spectroscopy provides further structural detail, with distinct signals for the carbonyl carbon (around 175 ppm), the carbons of the polymer backbone, and the carbons of the heptyl side chain. utexas.edu For copolymers, the relative composition can be accurately determined by comparing the integration of characteristic peaks from each monomer unit in both ¹H and ¹³C NMR spectra. utexas.edutandfonline.com

Table 2: Typical ¹H NMR Chemical Shifts (δ) for Poly(this compound)

| Chemical Shift (ppm) | Proton Assignment |

|---|---|

| ~4.0 | -O-CH₂ - (Ester) |

| ~2.2-2.4 | -CH - (Backbone) |

| ~1.3-1.9 | -CH₂ - (Backbone) & -O-CH₂-CH₂ - |

| ~1.2-1.4 | -(CH₂ )₄- (Heptyl Chain) |

This table provides approximate chemical shifts in CDCl₃. Values can shift based on solvent and copolymer composition.

Chromatographic Analysis of Polymer Molecular Characteristics

Chromatographic techniques are employed to separate and analyze the components of a polymer mixture based on their physical properties, providing crucial data on molecular weight and copolymer composition.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard and most widely used method for determining the molecular weight characteristics of polymers. polymersource.calcms.cz This technique separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules. lcms.cz

GPC analysis provides several key parameters for poly(this compound) and its copolymers: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). mdpi.comresearchgate.net The PDI is a measure of the breadth of the molecular weight distribution; a value close to 1.0 indicates a narrow distribution, which is often desirable and can be achieved through controlled polymerization techniques. rsc.org The analysis is typically performed using a solvent like tetrahydrofuran (B95107) (THF) and calibrated with polymer standards, such as polystyrene. polymersource.camdpi.com

Table 3: Example GPC Data for Poly(alkyl acrylates) Synthesized by Various Methods

| Polymer | Polymerization Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |

|---|---|---|---|---|---|

| Poly(2-ethylhexyl acrylate) | Anionic | 89,000 | 93,400 | 1.05 | polymersource.ca |

| Poly(n-octyl acrylate) | Anionic | 28,000 | 31,000 | 1.10 | polymersource.ca |

| Poly(2-ethylhexyl acrylate) | GPC Standard | - | ~92,000 | - | sigmaaldrich.com |

*Pentadecylphenylmethacrylate

Pyrolysis Gas Chromatography (Py-GC) for Copolymer Sequence Distribution Analysis

Pyrolysis Gas Chromatography (Py-GC) is a destructive analytical technique used for the characterization of polymers that are not volatile enough for direct analysis by gas chromatography. zut.edu.pld-nb.info The method involves heating the polymer sample to a high temperature (typically 500-1400 °C) in an inert atmosphere, which causes the polymer chains to break down (pyrolyze) into smaller, more volatile fragments. d-nb.info These fragments are then separated and identified by a gas chromatograph, often coupled with a mass spectrometer (Py-GC/MS). d-nb.info

For copolymers of this compound, Py-GC is particularly useful for determining the composition and sequence distribution of the monomer units. researchgate.net The resulting chromatogram, or pyrogram, is a "fingerprint" of the original polymer. d-nb.info By analyzing the identity and relative amounts of the pyrolysis products, such as the constituent monomers and their dimers or trimers, information about the copolymer structure can be obtained. Studies on poly(2-propylthis compound) have identified its thermal degradation products, which include the monomer (2-propylthis compound), as well as by-products like 2-propylheptyl alcohol, 2-propylheptene-1, and carbon dioxide. researchgate.netakjournals.comakjournals.com This technique has been successfully used to analyze the distribution of units in copolymers of this compound with styrene (B11656). researchgate.net

Table 4: Major Pyrolysis Products of Poly(2-propylthis compound)

| Product | Chemical Formula |

|---|---|

| 2-Propylthis compound | C₁₃H₂₄O₂ |

| 2-Propylheptene-1 | C₁₀H₂₀ |

| 2-Propylheptyl alcohol | C₁₀H₂₂O |

Data derived from studies on the thermal destruction of poly(2-propylthis compound). researchgate.netakjournals.comakjournals.com

Thermal Analysis of Polymeric Properties

Thermal analysis techniques are fundamental in understanding the behavior of polymers as a function of temperature. These methods provide critical data on transitions, stability, and degradation, which are essential for determining the processing conditions and application limits of poly(this compound) and its copolymers.

Differential Scanning Calorimetry (DSC) is a pivotal technique for determining the glass transition temperature (Tg) of polymers. The Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. For poly(this compound), the length of the heptyl side chain significantly influences its Tg. Longer alkyl chains, such as the heptyl group, tend to lower the glass transition temperature, which enhances the elasticity of the resulting polymer.

In copolymers, the Tg is influenced by the properties of the constituent monomers. For instance, in copolymers of n-alkyl acrylates, the Tg can be tailored for specific applications. The DSC thermograms of copolymers often show distinct glass transitions corresponding to the different polymer blocks, indicating microphase separation. acs.org For example, studies on poly(n-butyl a-cyanoacrylate) have shown that the Tg increases with molecular weight. afinitica.com Similarly, copolymers of acrylonitrile (B1666552) and butyl acrylate exhibit a single Tg, suggesting a random distribution of the monomers in the polymer chain. nih.gov

The determination of Tg is typically performed by heating the polymer sample at a controlled rate, often 10°C/min, in a nitrogen atmosphere. The Tg is identified as a step-change in the heat flow curve. researchgate.net Research on various poly(alkyl acrylates) has shown that the Tg generally decreases with an increase in the length of the alkyl side chain. For example, the Tg of poly(hexyl acrylate) is reported to be -57°C. sigmaaldrich.com While a specific value for poly(this compound) is not consistently reported across all literature, it is expected to be in a similar low-temperature range. One study reported a predicted Tg of 213 K (-60.15 °C) for poly(n-heptyl acrylate). melagraki.com

Table 1: Glass Transition Temperatures (Tg) of Selected Poly(acrylates) and Copolymers

| Polymer/Copolymer | Glass Transition Temperature (Tg) | Reference |

|---|---|---|

| Poly(hexyl acrylate) | -57 °C | sigmaaldrich.com |

| Poly(n-heptyl acrylate) (predicted) | -60.15 °C | melagraki.com |

| Poly(methyl 2-cyanoacrylate) | 100-160 °C (molecular weight dependent) | afinitica.com |

| Poly(cyclohexyl acrylate) | 25 °C | kpi.ua |

| Poly(2-ethylhexyl acrylate) | -65 °C | |

| Acrylonitrile/Butyl Acrylate Copolymer | 70 °C | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability and degradation characteristics of polymers by measuring the change in mass as a function of temperature. TGA provides crucial information about the temperatures at which decomposition begins, the rate of degradation, and the amount of residual char.

For poly(this compound) and its copolymers, TGA is used to determine the upper-temperature limit for their application and processing. The analysis is typically conducted by heating the sample at a constant rate, such as 10°C/min, under a controlled atmosphere, often nitrogen, to prevent oxidative degradation. nih.gov

Studies on various poly(acrylate) systems reveal that the thermal stability can be influenced by the chemical structure of the monomer and the composition of copolymers. For example, in copolymers of methyl methacrylate (B99206), the decomposition temperatures were found to decrease as the content of a phosphorus-containing acrylate monomer increased. researchgate.net In contrast, research on poly(vinyl chloride-co-butyl acrylate) copolymers showed that thermal stability decreases with an increasing acrylate content. researchgate.net

The degradation of poly(acrylates) often occurs in one or more steps. For instance, copolymers of styrene and 2-ethyl hexyl acrylate show a single-step degradation process. The initial decomposition temperature and the temperature of maximum weight loss are key parameters obtained from TGA curves. For some copolymers, the decomposition of different blocks can occur at distinct temperatures, leading to multi-step degradation profiles. scielo.brmdpi.com For example, TGA of poly(2-ethyl hexyl acrylate) blended with a nematic liquid crystal showed that for lower liquid crystal content, two distinct degradation temperatures were observed, one for the polymer and one for the liquid crystal. mdpi.com

Table 2: TGA Data for Selected Acrylate Polymers and Copolymers

| Polymer/Copolymer System | Initial Decomposition Temperature (°C) | Key Degradation Steps/Observations | Reference |

|---|---|---|---|

| Poly(styrene/2-ethyl hexyl acrylate) | 383 | Single-step degradation | |

| Poly(methyl methacrylate/phosphorus-containing acrylate) Copolymers | 250-300 | Decomposition temperature decreases with increasing phosphorus-acrylate content. | researchgate.net |

| Poly(vinyl chloride-co-butyl acrylate) Copolymers | Onset at 45 min @ 160°C | Thermal stability decreases with increasing acrylate content. | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination

Microscopic and Morphological Characterization of Polymeric Materials

Microscopic techniques are indispensable for visualizing the morphology and structure of polymeric materials, from the macroscopic level down to the nanoscale. These methods provide insights into the arrangement of polymer chains, the formation of different phases, and the morphology of particles.

Polarizing Optical Microscopy (POM) is a valuable tool for identifying and characterizing anisotropic structures, such as liquid crystalline (LC) phases, in polymers. researchgate.netresearchgate.net Side-chain liquid crystalline polymers (SCLCPs), where mesogenic units are attached to a polymer backbone, can exhibit various LC phases like nematic, smectic, and cholesteric. openaccessjournals.com

While poly(this compound) itself is not typically liquid crystalline, it can be copolymerized with monomers containing mesogenic groups to create SCLCPs. POM is used to observe the characteristic textures of these LC phases, which appear as birefringent patterns when viewed between crossed polarizers. researchgate.net The formation and type of liquid crystalline phase are dependent on factors such as the structure of the mesogen, the length of the spacer connecting the mesogen to the polymer backbone, and the flexibility of the polymer chain. openaccessjournals.com